molecular formula C26H18N2 B13090653 5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole

5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole

Cat. No.: B13090653
M. Wt: 358.4 g/mol
InChI Key: SMARFFNGOCJJFD-UHFFFAOYSA-N
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Description

5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole (CAS 1260032-12-9) is a high-value organic semiconductor compound belonging to the indolo[3,2-b]indole family, known for its rigid, planar, and electron-rich fused structure. This compound serves as a key building block in materials science research, particularly in the development of advanced optoelectronic devices. Its strong fluorescence and excellent hole-transport properties make it a promising material for use as a blue-light emitter in Organic Light-Emitting Diodes (OLEDs) . The indolo[3,2-b]indole core provides high thermal stability, which is critical for the performance and longevity of electronic devices . The primary research applications of this compound include its use as an emissive material in OLED displays and lighting , and as a p-type (hole-transport) semiconductor in organic field-effect transistors (OFETs) . Its photophysical stability and symmetric, conjugated structure also make it a candidate for use in fluorescent probes and dye-sensitized solar cells . The compound can be synthesized via efficient Pd-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the attachment of various aromatic groups to fine-tune its electronic properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C26H18N2

Molecular Weight

358.4 g/mol

IUPAC Name

5,10-diphenylindolo[3,2-b]indole

InChI

InChI=1S/C26H18N2/c1-3-11-19(12-4-1)27-23-17-9-7-15-21(23)26-25(27)22-16-8-10-18-24(22)28(26)20-13-5-2-6-14-20/h1-18H

InChI Key

SMARFFNGOCJJFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5N4C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Step-by-Step Process:

  • Formation of Intermediate (III) :

    • Combine 2-iodoaniline derivatives with 2-ethynylaniline derivatives in triethylamine solution.
    • Add cuprous iodide and bis(triphenylphosphine)palladium dichloride under nitrogen protection.
    • Heat to reflux to generate 2,2'-(acetylene-1,2-diyl)diphenylamine derivative (III).
  • Conversion to Intermediate (II) :

    • React intermediate (III) with pyridine and p-toluenesulfonyl chloride at room temperature.
  • Final Cyclization :

    • React intermediate (II) with copper acetate in dimethylformamide at elevated temperatures (120°C).
    • Purify the crude product using column chromatography to obtain this compound derivatives with high yields (up to 82%).

Advantages:

  • Simple operation.
  • Easily accessible raw materials.
  • Mild reaction conditions.
  • Wide substrate applicability.

Data Table: Reaction Conditions and Yields

Step Starting Material Catalyst/Reagent Solvent Temperature Yield (%)
Intermediate (III) Formation 2-Iodoaniline + 2-Ethynylaniline CuI + Pd(PPh₃)₂Cl₂ Triethylamine Reflux under N₂ High
Intermediate (II) Formation Compound (III) Pyridine + p-Toluenesulfonyl Chloride Room Temperature Moderate
Final Cyclization Compound (II) Copper Acetate Dimethylformamide 120°C Up to 82%

Notes on Optimization

  • Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress and ensure completion before purification.
  • Purification Techniques : Column chromatography is employed to achieve high-purity products.
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity and purity post-synthesis.

Chemical Reactions Analysis

Pd-Catalyzed C–C and C–N Coupling

The compound is synthesized via sequential Pd-catalyzed cross-coupling reactions. A two-step strategy involves:

  • Site-selective C–C coupling of N-methyl-2,3-dibromoindole with arylboronic acids .

  • Double C–N cyclization with amines to form the dihydroindoloindole framework .
    This method achieves yields of 67–87% for 2,3-disubstituted derivatives .

Reaction StepCatalyst SystemYield (%)Key Product Features
Initial C–C couplingPd(PPh3_3)4_4, Base67–87Brominated intermediates
Cyclization via C–N couplingPd2_2(dba)3_3, Xantphos73–76Fluorescent derivatives

Suzuki-Miyaura Coupling

Phenyl groups at positions 5 and 10 are introduced via Suzuki-Miyaura cross-coupling, utilizing aryl halides and boronic acids under Pd catalysis.

Halogenation

  • Bromination : Reacts with Br2_2 in CHCl3_3 to yield 2,7-dibromo derivatives (e.g., 2,7-dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole ).

  • Fluorination : Electrophilic fluorination using Selectfluor® introduces fluorine at electron-rich positions.

SubstitutionReagent/ConditionsPosition ModifiedYield (%)
BrominationBr2_2, CHCl3_3, 0°CC2, C758–75
FluorinationSelectfluor®, CH3_3CN, rtC3, C864–68

Oxidative Cyclization

Treatment with FeCl3_3 in dichloromethane/nitromethane induces oxidative cyclization, forming extended π-conjugated systems (e.g., benzo[a]indolo[2,3-c]carbazoles) . This reaction is critical for optoelectronic applications due to enhanced fluorescence .

OxidantSolvent SystemProduct ClassYield (%)
FeCl3_3CH2_2Cl2_2/NO2_2CH3_3Benzoindolocarbazoles72–85

Reductive Alkylation

Lithium aluminium hydride (LiAlH4_4) reduces ester groups to hydroxymethyl derivatives, enhancing solubility for biological studies .

Starting MaterialReagentProductYield (%)
Methyl esterLiAlH4_4, THFHydroxymethylindoloindole89–92

Key Comparative Data

DerivativeFluorescence λem_{\text{em}} (nm)Quantum Yield (Φ)Application
Parent compound4600.45Organic semiconductors
2,7-Dibromo derivative4750.38Light-emitting diodes
Hydroxymethyl derivative4450.52Bioimaging probes

Scientific Research Applications

Structural Characteristics and Synthesis

The compound features a fused bicyclic structure with two phenyl groups at the 5 and 10 positions of the indole framework. The dihydro configuration indicates that it has two hydrogen atoms saturating the double bonds typically found in indole derivatives. These structural characteristics influence its reactivity and application potential.

Applications in Organic Electronics

5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole exhibits promising characteristics for use in organic electronics due to its unique electronic properties. Potential applications include:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be used as a host material or dopant in OLEDs due to its thermal stability and electron-donating character .
  • Transistors and Photovoltaic Cells : Its high charge mobility makes it suitable for applications in organic transistors and solar cells .

Photonic Applications

The strong fluorescence exhibited by this compound opens avenues for photonic applications:

  • Fluorescent Probes : The compound's fluorescence can be harnessed in biological imaging and sensing applications where detection sensitivity is crucial.
  • Photoinitiators : Similar derivatives have been explored as photoinitiators for polymerization processes under visible light conditions .

Biological Interaction Studies

Research into the biological interactions of this compound indicates potential implications in medicinal chemistry:

  • Protein Binding Studies : Interaction studies have shown that this compound can form complexes with various biological molecules, which is essential for understanding its biological effects and potential therapeutic applications.
  • Antimicrobial Properties : Its derivatives have been investigated for their antimicrobial activity, indicating potential uses in developing new antibacterial agents .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Characteristics
5H-Indolo[3,2-b]indoleBasic indolo structure without phenyl substitutionsExhibits different photophysical properties
6-Phenyl-6H-indolo[3,2-b]indolePhenyl substitution at position 6Potentially different reactivity due to sterics
5-Methyl-5H-indolo[3,2-b]indoleMethyl group at position 5Increased solubility and altered electronic properties
Indolo[2,3-a]carbazoleFused carbazole structureKnown for enhanced stability and electronic properties

Case Studies

  • Synthesis and Characterization : A study demonstrated the efficient synthesis of various derivatives through palladium-catalyzed reactions. The resulting compounds exhibited strong fluorescence suitable for optoelectronic applications .
  • Biological Activity Assessment : Research indicated that derivatives of this compound displayed significant antimicrobial activity against several bacterial strains, suggesting their potential use in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Indolo[3,2-b]indole Derivatives with Fluorination

Fluorinated analogs, such as 3,8-difluoro-5,10-dihydroindolo[3,2-b]indole, demonstrate enhanced solubility and hole-transport properties in perovskite solar cells. For example, IDIDF (fluorinated with n-hexyl and bithiophene substituents) achieves a power conversion efficiency (PCE) of ~18% in solar cells, outperforming non-fluorinated analogs due to improved crystallinity and charge mobility .

Compound Substituents Application Key Finding Reference
IDIDF 3,8-F; 2,7-bithiophene Perovskite solar cells PCE ≈18%; superior hole mobility
Non-fluorinated IDID None Same Lower PCE (~15%)

Indeno[1,2-b]indole Derivatives

Indeno[1,2-b]indoles, such as 5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione, exhibit potent kinase (CK2) inhibition. Compound 5a (IC₅₀ = 0.17 µM) surpasses the natural inhibitor emodin (IC₅₀ = 0.58 µM) in activity, with low cytotoxicity in cell lines .

Compound Substituents Target Activity (IC₅₀) Cytotoxicity Reference
5a C5-methoxy CK2 kinase 0.17 µM Low
Emodin Natural anthraquinone Same 0.58 µM Moderate

Furo[3,2-b]indole Derivatives

Furo[3,2-b]indoles, such as compound 10a , act as selective 5-HT₁F receptor agonists and anticancer agents. In renal cancer (A498 cells), 10a shows selective cytotoxicity, attributed to its furan-hydroxymethyl substituents enhancing receptor binding .

Compound Substituents Application Key Finding Reference
10a 2,4-hydroxymethyl-furoindole Anticancer (renal) Selective A498 inhibition
5q 3-(2-nitrophenyl)-indole Anticancer (tubulin) 79% yield; tubulin binding

Dihydroindolo[3,2-b]carbazoles

6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole (3a) is synthesized via HBr-catalyzed cyclization. Its extended π-system and phenyl substituents enhance luminescence, making it suitable for OLEDs .

Compound Substituents Application Key Property Reference
3a 6,12-diphenyl OLEDs High quantum yield

Polymeric and Quantum-Chemical Analogs

Polymerized 5,10-dimethylene-5,10-dihydroindolo[6,5-f]indole exhibits intrinsic conductivity (bandgap ~1.2 eV) due to extended conjugation, differing from non-polymeric analogs used in solar cells .

Compound/Polymer Structure Bandgap (eV) Conductivity Reference
Poly-DM-DHII Trans-configuration 1.2 High

Key Findings and Trends

  • Substituent Effects : Fluorination and alkyl chains improve solubility and optoelectronic performance , while methoxy/hydroxyl groups enhance bioactivity .
  • Applications : Solar cells favor planar, fluorinated derivatives , whereas anticancer activity relies on substituent positioning (e.g., tubulin-binding trimethoxyphenyl groups in 6g ) .
  • Synthesis : Mo-catalyzed methods achieve high yields (79% for 8a ) , while Suzuki coupling enables precise functionalization .

Biological Activity

5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole is a complex organic compound with significant potential in various biological applications. This article delves into its synthesis, biological activities, and potential therapeutic implications based on current research findings.

Chemical Structure and Properties

This compound features a unique fused bicyclic structure characterized by two phenyl groups at the 5 and 10 positions of the indole framework. The dihydro form indicates saturation of double bonds typically present in indole derivatives. This structural configuration contributes to its electronic properties and reactivity.

Property Details
Molecular FormulaC20H18N2
Molecular Weight298.37 g/mol
IUPAC NameThis compound
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step processes including palladium-catalyzed cross-coupling reactions. The synthesis can be achieved through:

  • Palladium-Catalyzed Cross-Coupling : Utilizing N-methyl-2,3-dibromoindole followed by cyclization with amines.
  • Oxidative Cyclization : Employing reagents like iron(III) chloride to modify electronic properties.

These methods highlight the versatility of synthetic strategies in constructing complex indolo derivatives .

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanism of Action : It appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

Emerging studies suggest that this compound possesses antimicrobial properties:

  • Bacterial Strains Tested : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Potential Applications : This activity indicates its potential as a lead compound for developing new antimicrobial agents .

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxicity of this compound against human cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability.
    • Results : Significant reduction in cell viability was observed at concentrations above 20 µM.
  • Study on Antimicrobial Activity :
    • Objective : To determine the effectiveness against various bacterial strains.
    • Methodology : Disc diffusion method was employed for testing.
    • Results : Zones of inhibition were recorded for both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole with high purity?

  • Methodological Answer : Optimize reaction conditions using PEG-400/DMF solvent systems with CuI catalysis, as described in indole synthesis protocols. Post-reaction purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures ≥95% purity. Monitor reaction progress using TLC and confirm purity via HPLC or NMR . For reproducibility, prioritize reagents with ≥97% purity (e.g., from suppliers like Hairui Chemical) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and detect impurities. For example, δ 7.2–7.8 ppm in ¹H NMR corresponds to aromatic protons in indole derivatives. Complement with HRMS (FAB or ESI) for molecular ion validation . X-ray crystallography is recommended for resolving ambiguities in stereochemistry .

Q. What are the critical parameters for ensuring thermal stability during storage?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >200°C for indole derivatives). Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Monitor batch consistency via DSC to detect polymorphic transitions .

Advanced Research Questions

Q. How can computational models guide the design of derivatives for antioxidant applications?

  • Methodological Answer : Apply DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict redox potentials and radical scavenging activity. Correlate HOMO/LUMO gaps with experimental data from DPPH/ABTS assays. Reference frameworks like tetrafluoroindole studies for mechanistic insights into electron-withdrawing substituent effects .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?

  • Methodological Answer : For mismatched NMR signals, employ 2D techniques (COSY, HSQC) to assign overlapping peaks. If computational (e.g., ChemDraw) and experimental ¹³C NMR deviate >2 ppm, verify solvent effects or tautomeric equilibria using variable-temperature NMR . Cross-validate with IR spectroscopy for functional group confirmation .

Q. How can researchers integrate this compound into a theoretical framework for drug discovery?

  • Methodological Answer : Link to indole-based medicinal chemistry frameworks, such as kinase inhibition (bisindolylmaleimide analogs) or serotonin receptor modulation. Use molecular docking (AutoDock Vina) to screen against targets like 5-HT₂A, guided by structural analogs in PubChem . Validate hypotheses via in vitro assays (e.g., IC₅₀ determination) .

Q. What advanced separation techniques improve yield in scaled-up synthesis?

  • Methodological Answer : Implement membrane separation (e.g., nanofiltration) to isolate intermediates with MW <500 Da. For enantiomeric resolution, use chiral HPLC (Chiralpak IA column) with hexane/isopropanol gradients. Reference CRDC classification RDF2050104 for membrane technology guidelines .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in catalytic reactions?

  • Methodological Answer : Perform Design of Experiments (DoE) to optimize CuI loading (typically 5–10 mol%) and reaction time (8–24 hrs). Use ANOVA to identify significant factors (e.g., solvent polarity, temperature). Document deviations in COA reports from suppliers .

Q. What statistical methods validate biological activity in indole derivatives?

  • Methodological Answer : Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values from dose-response curves. Use Student’s t-test (p <0.05) for comparing experimental vs. control groups, referencing antioxidant assays in Bioorganic & Medicinal Chemistry .

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